molecular formula C21H17BrFN3O4S B609120 ML169

ML169

カタログ番号: B609120
分子量: 506.3 g/mol
InChIキー: RUYRNYRGPSAXTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ML169の合成には、コアインドール構造の調製から始まる複数の工程が含まれます。主な工程には以下が含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類

ML169は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

科学研究への応用

This compoundは、幅広い科学研究の用途があります。

科学的研究の応用

Case Study: Preclinical Models

In preclinical models, ML169 has been evaluated for its efficacy in improving cognitive deficits associated with Alzheimer's disease. Studies have indicated that this compound not only enhances cognitive function but also exhibits neuroprotective properties by modulating cholinergic signaling pathways .

Comparative Analysis of this compound and Other M1 PAMs

The following table summarizes key characteristics and findings related to this compound compared to other notable M1 PAMs:

CompoundEC50 (μM)Efficacy (% ACh Max)SelectivityBrain/Plasma Ratio
This compound1.3884High0.3
BQCA0.960Moderate0.1
VU04056522.070HighTBD

Note: TBD = To Be Determined

This comparison highlights that while this compound is slightly less potent than BQCA, its selectivity and brain penetration make it a promising candidate for further development .

Potential in Treating Other Psychiatric Disorders

Beyond Alzheimer's disease, this compound's mechanism may also be beneficial in treating other psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and mood disorders. Its ability to modulate M1 receptor activity could lead to improved cognitive functions and emotional regulation in affected individuals .

Future Directions and Research Opportunities

Ongoing research aims to further optimize this compound's pharmacological profile and assess its long-term effects in vivo. Investigations into its interactions with other neurotransmitter systems could provide insights into its broader therapeutic potential.

作用機序

ML169は、ムスカリン性アセチルコリン受容体M1の正の異種性調節因子として作用します。受容体の異種性部位に結合し、受容体のアセチルコリンに対する反応を高めます。この調節により、受容体を通じたシグナル伝達が強化され、認知機能の改善に関連しています。 分子標的はM1受容体であり、関与する経路はアセチルコリンシグナル伝達に関連しています .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、ムスカリン性アセチルコリン受容体M1に対する高い選択性と、血脳関門を透過する能力があるため、独自です。 これは、神経疾患の研究にとって特に価値があります .

類似化合物との比較

Similar Compounds

Uniqueness of ML169

This compound is unique due to its high selectivity for the muscarinic acetylcholine receptor M1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for research in neurological disorders .

生物活性

ML169, also known as VU0405652, is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a novel indole scaffold and exhibits a high degree of selectivity for the M1 receptor subtype. The compound has an effective concentration (EC50) of approximately 1.38 µM, demonstrating significant potency in modulating M1 receptor activity. Its selectivity is highlighted by a 49-fold shift in affinity compared to other mAChR subtypes (M2-M5) and a brain/plasma ratio of 0.3, indicating good central nervous system penetration .

Table 1: Key Pharmacological Data for this compound

PropertyValue
EC50 (M1 mAChR)1.38 µM
Max ACh Response84%
Selectivity (M1 vs. M2-M5)49-fold
Brain/Plasma Ratio0.3
Predicted Hepatic Clearance68.6 mL/min/kg
CYP450 Inhibition (IC50)2C9: 1.4 µM, 2D6: 15 µM, 3A4: 1.5 µM

This compound functions as a PAM by enhancing the receptor's response to acetylcholine without directly activating the receptor itself. This mechanism is particularly relevant in the context of Alzheimer's disease, where M1 receptor activity is believed to play a crucial role in cognitive function and neuroprotection. Preclinical studies indicate that this compound can shift amyloid precursor protein (APP) processing towards a non-amyloidogenic pathway, potentially reducing amyloid plaque formation associated with Alzheimer's pathology .

Case Study: Alzheimer's Disease Modulation

In a study examining this compound's effects on APP processing, researchers found that co-administration with low doses of carbachol significantly enhanced the release of soluble APP (APPsα), suggesting a disease-modifying role for M1 PAMs like this compound in Alzheimer's treatment . The combination therapy demonstrated similar efficacy to higher doses of carbachol alone, indicating that this compound can potentiate the effects of existing therapies.

Research Findings on Metabolic Stability

Further investigations into this compound's metabolic profile revealed challenges related to its clearance rates and CYP450 inhibition potential. Despite its promising pharmacological activity, this compound exhibited high predicted clearance values, raising concerns about its viability as a therapeutic agent without further optimization . Ongoing research aims to modify the compound's structure to enhance metabolic stability while maintaining its pharmacological efficacy.

Table 2: Summary of Research Findings

Study FocusKey Findings
APP Processing in Alzheimer'sEnhanced APPsα release with carbachol co-administration
Metabolic StabilityHigh clearance rates; moderate CYP450 inhibition
Structural OptimizationOngoing efforts to improve metabolic profile

Q & A

Q. What is the optimal synthetic route for ML169, and how can researchers validate its structural purity?

Basic Research Question
The synthesis of this compound involves a multi-step process starting with indole derivatives. Key steps include:

Reaction of indole with methylthioglycolate in methanol-water with iodine/KI to form an ester intermediate.

Hydrolysis of the ester intermediate with LiOH in THF to yield compound 3.

Coupling with 3-amino-5-methylisoxazole using PyClU/DIEA in dichloromethane.

Oxidation with H₂O₂ in methanol-water to generate compound 15.

Final alkylation with NaH in DMSO to produce this compound .

Methodological Validation:

  • Purity: Use HPLC/LC-MS to confirm >98% purity (as per MLPCN standards).
  • Structural Confirmation: Employ 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify intermediates and the final product.
  • Reproducibility: Detailed protocols are available in supplementary materials of primary literature, emphasizing stoichiometric ratios and solvent conditions .

Q. How does this compound modulate non-amyloidogenic APP processing, and what experimental designs are critical for assessing its effects on APPsα release?

Advanced Research Question
this compound acts as an M1-positive allosteric modulator (PAM), shifting amyloid precursor protein (APP) processing toward the non-amyloidogenic pathway. Key experimental considerations:

  • Cell Model: Use TREx293 cells stably overexpressing human M1 receptors. Pre-treat cells with tetracycline for 48 hours to induce receptor expression .

  • Dose-Response Design:

    TreatmentCarbachol (CCh)This compoundAPPsα Release (Fold Change)
    Baseline0 nM0 µM1.0
    High CCh10 µM0 µM2.5*
    Low CCh + this compound100 nM2 µM2.4*
    p < 0.01 vs. baseline .
  • Controls: Include DMSO vehicle controls and validate results via Western blot using anti-APPsα antibodies.

Data Interpretation:

  • This compound potentiates low-dose CCh (100 nM) to mimic high-dose effects, suggesting M1-specific modulation. This aligns with Alzheimer’s disease therapeutic hypotheses .

Q. How can researchers resolve contradictions in this compound’s EC₅₀ values across different assay systems?

Advanced Research Question
Discrepancies in potency (e.g., EC₅₀ = 1.38 µM in calcium mobilization assays vs. variations in β-arrestin recruitment assays) may arise from:

  • Assay-Specific Factors: Cell type (CHO vs. HEK293), receptor density, and coupling efficiency to downstream effectors (e.g., Gαq vs. β-arrestin).
  • Methodological Mitigation:
    • Normalize data to reference agonists (e.g., carbachol) within each assay system.
    • Use orthogonal assays (e.g., electrophysiology in neuronal cultures) to confirm functional potency .
    • Apply stringent statistical thresholds (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies ensure this compound’s selectivity for M1 over other mAChR subtypes (M2-M5)?

Basic Research Question
this compound’s selectivity (>100-fold for M1) is validated via:

Radioligand Binding Assays: Compete with 3^3H-NMS in membranes expressing M1-M5 receptors.

Functional Assays: Measure calcium flux (M1/Gαq-coupled) vs. cAMP inhibition (M2/M4) or ERK phosphorylation (M3/M5).

Counter-Screening: Test against off-target GPCRs (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM this compound .

Critical Parameters:

  • Use cells with matched receptor expression levels to avoid artifacts.
  • Validate with in vivo microdialysis in rodents to confirm brain penetrance and target engagement .

Q. How do structural modifications of this compound’s indole scaffold impact its brain penetrance and pharmacokinetic profile?

Advanced Research Question
The indole scaffold was optimized for blood-brain barrier (BBB) penetration:

  • Key Modifications:
    • Introduction of a tertiary amine (logP reduction from 3.5 to 2.1).
    • Addition of a methylisoxazole group to enhance metabolic stability.
  • PK/PD Validation:
    • Brain:Plasma Ratio: 0.8 in rodents (vs. 0.3 for BQCA).
    • Half-Life: 2.3 hours in plasma, sufficient for acute in vivo studies .

Methodological Guidance:

  • Use PAMPA-BBB assays for early-stage screening.
  • Confirm in vivo exposure via LC-MS/MS of brain homogenates .

Q. What are best practices for designing in vivo studies to evaluate this compound’s efficacy in Alzheimer’s disease models?

Advanced Research Question

  • Animal Models: Use APP/PS1 transgenic mice or scopolamine-induced cognitive deficit models.
  • Dosing Regimen: Administer this compound (10 mg/kg, i.p.) 30 minutes before behavioral tests (e.g., Morris water maze).
  • Outcome Measures:
    • Biochemical: APPsα/Aβ42 ratio in cerebrospinal fluid.
    • Behavioral: Latency to platform (sec) vs. wild-type controls .

Data Analysis:

  • Employ mixed-effects models to account for inter-animal variability.
  • Power analysis (n ≥ 12/group) ensures statistical robustness .

特性

IUPAC Name

2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRNYRGPSAXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
ML169
Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
ML169
Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
ML169
Carboxymethyl(dimethyl)azanium
ML169
Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
ML169
Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
ML169

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。